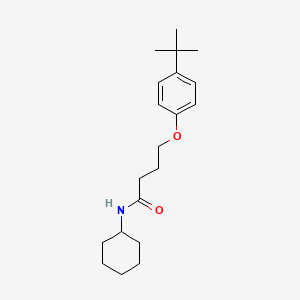![molecular formula C11H9NO3 B11633590 (3Z)-3-[(4-hydroxyphenyl)methylidene]pyrrolidine-2,4-dione](/img/structure/B11633590.png)
(3Z)-3-[(4-hydroxyphenyl)methylidene]pyrrolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z)-3-[(4-hydroxyphenyl)methylidene]pyrrolidine-2,4-dione is a compound that features a pyrrolidine ring substituted with a hydroxyphenylmethylidene group
準備方法
The synthesis of (3Z)-3-[(4-hydroxyphenyl)methylidene]pyrrolidine-2,4-dione typically involves the condensation of 4-hydroxybenzaldehyde with pyrrolidine-2,4-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.
化学反応の分析
(3Z)-3-[(4-hydroxyphenyl)methylidene]pyrrolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through reactions with appropriate reagents, such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions include various substituted pyrrolidine derivatives, which can have different biological or chemical properties.
科学的研究の応用
(3Z)-3-[(4-hydroxyphenyl)methylidene]pyrrolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Research has explored its use in developing new drugs for treating diseases like cancer and neurodegenerative disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of (3Z)-3-[(4-hydroxyphenyl)methylidene]pyrrolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to the ability of the hydroxy group to scavenge free radicals and reduce oxidative stress. In medicinal applications, the compound may interact with enzymes or receptors involved in disease pathways, modulating their activity and leading to therapeutic effects.
類似化合物との比較
(3Z)-3-[(4-hydroxyphenyl)methylidene]pyrrolidine-2,4-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione: This compound lacks the hydroxyphenylmethylidene group and has different chemical and biological properties.
Pyrrolizines: These compounds have a fused bicyclic structure and may exhibit different reactivity and biological activities.
Prolinol: This compound contains a hydroxyl group on the pyrrolidine ring and is used in different applications, such as chiral synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrrolidine derivatives .
特性
分子式 |
C11H9NO3 |
|---|---|
分子量 |
203.19 g/mol |
IUPAC名 |
(3Z)-3-[(4-hydroxyphenyl)methylidene]pyrrolidine-2,4-dione |
InChI |
InChI=1S/C11H9NO3/c13-8-3-1-7(2-4-8)5-9-10(14)6-12-11(9)15/h1-5,13H,6H2,(H,12,15)/b9-5- |
InChIキー |
PMYPUHRSXLKVBB-UITAMQMPSA-N |
異性体SMILES |
C1C(=O)/C(=C/C2=CC=C(C=C2)O)/C(=O)N1 |
正規SMILES |
C1C(=O)C(=CC2=CC=C(C=C2)O)C(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-ethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B11633508.png)
![2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,5-dimethyl-3-thienyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11633509.png)
![6-(3,4-dimethoxybenzyl)-3-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B11633518.png)

![Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-2-{[(4-chlorophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11633547.png)
![prop-2-en-1-yl 2-{2-(2-fluorophenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11633553.png)
![methyl 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoate](/img/structure/B11633554.png)
![4-({2-(furan-2-yl)-4-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11633559.png)
![Ethyl 5-cyano-4-(2-ethoxyphenyl)-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11633575.png)
![ethyl 2-{(3E)-2-(3-bromophenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11633578.png)
![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(3-chlorophenyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11633580.png)
![[1-Benzyl-3-(methylsulfanyl)-1H-indol-2-yl]acetic acid](/img/structure/B11633585.png)
![3-(2-methylprop-2-en-1-yl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11633592.png)

